Lophophine hydrochloride

Catalog No.
S14592515
CAS No.
77158-52-2
M.F
C10H14ClNO3
M. Wt
231.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lophophine hydrochloride

CAS Number

77158-52-2

Product Name

Lophophine hydrochloride

IUPAC Name

2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

InChI

InChI=1S/C10H13NO3.ClH/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;/h4-5H,2-3,6,11H2,1H3;1H

InChI Key

HAFFLVZSHUWNDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CCN.Cl

Lophophine hydrochloride, also known as 3-methoxy-4,5-methylenedioxyphenethylamine hydrochloride, is a compound belonging to the methylenedioxyphenethylamine class. It is a derivative of phenethylamine and is structurally related to mescaline and other psychedelic substances. Lophophine is recognized for its potential psychoactive properties, including entactogenic and hallucinogenic effects. It is believed to be a natural component found in certain cacti, such as peyote (Lophophora williamsii), where it may play a role in the biosynthesis of various tetrahydroisoquinolines .

Typical of phenethylamines:

  • Oxidation: The amine group can be oxidized to form imines or nitriles.
  • Reduction: The compound can be reduced to yield secondary amines or alcohols.
  • Substitution: The methoxy and methylenedioxy groups can participate in nucleophilic substitution reactions, leading to various derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Lophophine hydrochloride exhibits psychoactive effects similar to those of mescaline, producing mood elevation, euphoria, and enhanced visual perception without inducing nausea. Its active dosage range is reported to be between 150-250 mg. The compound's mechanism of action likely involves interactions with serotonin receptors, particularly the 5-HT2A receptor, which is known to mediate psychedelic effects .

The synthesis of lophophine hydrochloride typically involves several steps:

  • Starting Material: The synthesis begins with appropriate precursors such as 3-methoxyphenol.
  • Formation of the Methylenedioxy Group: This can be achieved through a reaction with formaldehyde and an acid catalyst.
  • Amination: The resulting compound is then aminated to introduce the amine functional group.
  • Hydrochloride Salt Formation: Finally, the amine is converted into its hydrochloride salt by treatment with hydrochloric acid.

Alternative methods may involve continuous flow synthesis or biocatalysis for improved efficiency and selectivity .

Lophophine hydrochloride has potential applications in both research and therapeutic settings:

  • Psychedelic Research: Due to its psychoactive properties, it is studied for its effects on mood and perception.
  • Pharmacological Studies: Its interactions with serotonin receptors make it a candidate for exploring treatments for mood disorders.

Further research may uncover more therapeutic applications based on its biological activity .

Studies on lophophine hydrochloride's interactions focus on its binding affinity to serotonin receptors. It is hypothesized that its unique structure allows it to modulate neurotransmitter systems effectively. Interaction studies often employ radiolabeled ligands to assess binding affinity and efficacy at various receptor subtypes, particularly focusing on the serotonergic system .

Lophophine hydrochloride shares structural similarities with several other compounds in the phenethylamine class. Here are some notable comparisons:

Compound NameStructure SimilarityPsychoactive PropertiesUnique Features
MescalineHighHallucinogenicNaturally occurring in peyote
3,4-Methylenedioxymethamphetamine (MDMA)ModerateEntactogenicKnown for empathogenic effects
4-Methylthioamphetamine (4-MTA)ModerateStimulant and entactogenAssociated with neurotoxicity
2C-BModerateHallucinogenicKnown for vivid visual effects

Lophophine's uniqueness lies in its specific combination of methoxy and methylenedioxy groups, which may contribute to its distinct psychoactive profile compared to these related compounds .

Chemical Classification and Registry Information

ParameterValue
Chemical Name (IUPAC)2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine hydrochloride
Common NameLophophine hydrochloride
Chemical ClassSubstituted phenethylamine
SubclassMethylenedioxyphenethylamine derivative
Parent Compound Classβ-phenethylamine
Taxonomic KingdomOrganic compounds
Taxonomic SuperclassBenzenoids
Taxonomic ClassBenzene and substituted derivatives
Taxonomic SubclassPhenethylamines
CAS Registry Number (Hydrochloride)77158-52-2
CAS Registry Number (Free Base)23693-38-1
PubChem CID (Hydrochloride)20138664
PubChem CID (Free Base)90239
ChEMBL IDCHEMBL499843
UNII CodeTV33MU87H6

Molecular Structure and Properties

PropertyValue
Molecular Formula (Hydrochloride)C₁₀H₁₄ClNO₃
Molecular Formula (Free Base)C₁₀H₁₃NO₃
Molecular Weight (Hydrochloride)231.67 g/mol
Molecular Weight (Free Base)195.21 g/mol
SMILES (Hydrochloride)COC1=C(OCO2)C2=CC(CCN)=C1.Cl
SMILES (Free Base)COC1=CC(=CC2=C1OCO2)CCN
InChI Key (Hydrochloride)HAFFLVZSHUWNDT-UHFFFAOYSA-N
InChI Key (Free Base)ORXQUAPZHKCCAX-UHFFFAOYSA-N
Aromatic Rings1 (benzodioxole)
Methylenedioxy BridgePresent at positions 4,5
Methoxy Substituent PositionPosition 3 (meta to ethylamine)
Ethylamine Side ChainPresent at position 1 of benzodioxole ring

Taxonomic Placement Within Phenethylamine Derivatives

The taxonomic classification of lophophine hydrochloride within the broader phenethylamine family demonstrates its relationship to other structurally related compounds [6] [7]. Phenethylamines constitute a diverse chemical class characterized by the presence of a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethanamine chain [8] [9]. Within this classification system, lophophine hydrochloride occupies a specific position as a methylenedioxyphenethylamine derivative [4].

The compound belongs to the kingdom of organic compounds, specifically within the superclass of benzenoids [8]. This taxonomic placement reflects the presence of the benzene ring structure that forms the foundation of the molecule [6]. The class designation as "benzene and substituted derivatives" acknowledges the various functional groups attached to the aromatic core [8] [9].

Within the phenethylamine subclass, lophophine hydrochloride demonstrates structural relationships to other methylenedioxyphenethylamine compounds [4]. The methylenedioxyphenethylamine family, abbreviated as MDxx, represents a significant subset of phenethylamine derivatives characterized by the presence of a methylenedioxy bridge [4]. This structural feature creates a five-membered dioxole ring fused to the benzene system, resulting in restricted conformational flexibility [4].

The compound's classification as a substituted mescaline analogue further defines its taxonomic position [10]. Mescaline analogues, also known as scalines, typically feature 4-substituted 3,5-dimethoxyphenethylamine structures, though lophophine represents a variation with a methylenedioxy substitution [10]. This relationship to mescaline analogues places lophophine within a specialized group of phenethylamine derivatives with distinct structural characteristics [10].

The taxonomic hierarchy extends to include relationships with other phenethylamine alkaloids found in natural sources [11]. Research has identified lophophine as a component of certain cactus species, including Lophophora williamsii and San Pedro cactus, establishing its classification within naturally occurring phenethylamine compounds [3] [11]. This natural occurrence provides additional context for understanding the compound's taxonomic placement within the broader family of plant-derived phenethylamines [11].

Stereochemical Considerations and Isomeric Variations

The stereochemical analysis of lophophine hydrochloride reveals important characteristics regarding its three-dimensional molecular structure and potential for isomeric variations [1] [5]. The compound exhibits specific stereochemical properties that distinguish it from other phenethylamine derivatives and influence its chemical behavior [13].

Lophophine hydrochloride demonstrates an absence of chiral centers within its molecular structure, resulting in no optical activity [1] [5]. The compound exists as a single stereoisomer without the possibility of enantiomeric forms . This achiral nature simplifies analytical considerations and eliminates concerns regarding stereoisomeric purity that might arise with chiral phenethylamine derivatives [13].

The molecular geometry of lophophine hydrochloride features a planar aromatic system consisting of the benzodioxole ring [1] . The methylenedioxy bridge creates a five-membered dioxole ring that restricts rotational freedom around the carbon-oxygen bonds [13]. This structural constraint contributes to the overall rigidity of the aromatic portion of the molecule .

Stereochemical Properties and Isomeric Considerations

AspectDescription
Chirality CentersNo chiral centers present in the molecule
Optical ActivityNot optically active (achiral compound)
Stereoisomer CountSingle stereoisomer (no geometric isomers possible)
Conformational FlexibilityModerate flexibility in ethylamine side chain
Aromatic Ring PlanarityPlanar aromatic system (benzodioxole ring)
Methylenedioxy Ring ConstraintRestricted rotation due to five-membered dioxole ring
Side Chain RotationFree rotation around C-C bonds in ethylamine chain
Substituent Effects on GeometryMethoxy group causes minor steric effects

The ethylamine side chain of lophophine hydrochloride exhibits moderate conformational flexibility through rotation around the carbon-carbon bonds [13]. This rotational freedom allows the molecule to adopt various conformations, though the overall shape remains constrained by the rigid aromatic system . The absence of substituents on the ethylamine chain eliminates the potential for geometric isomerism [13].

The methoxy substituent at position 3 of the benzodioxole ring contributes minimal steric effects to the overall molecular geometry [1] . The relatively small size of the methoxy group and its meta relationship to the ethylamine side chain prevent significant steric interactions that might otherwise influence conformational preferences [13].

Analysis of potential isomeric variations reveals that lophophine hydrochloride exists as a single constitutional isomer within the 3-methoxy-4,5-methylenedioxyphenethylamine framework [1] [5]. The specific substitution pattern precludes the existence of constitutional isomers through rearrangement of functional groups . The methylenedioxy bridge formation between positions 4 and 5 creates a unique structural arrangement that cannot be replicated through alternative substitution patterns while maintaining the same molecular formula [13].

The compound's relationship to other methylenedioxyphenethylamine derivatives demonstrates how positional isomerism affects structural characteristics [4]. Comparison with related compounds such as 3,4-methylenedioxyphenethylamine reveals the influence of methoxy group positioning on overall molecular properties [4]. The specific arrangement in lophophine hydrochloride represents one possible isomeric form within the broader family of methoxy-substituted methylenedioxyphenethylamines [10].

Comparative Analysis of Protonated versus Free Base Forms

The chemical and physical properties of lophophine differ significantly between its protonated hydrochloride salt form and its neutral free base form [1] [2]. This comparison reveals important distinctions that affect handling, storage, analytical procedures, and fundamental chemical behavior [14] [15] [16].

The protonated form, lophophine hydrochloride, demonstrates enhanced water solubility exceeding 10 milligrams per milliliter, making it highly suitable for aqueous applications [2]. This increased solubility results from the ionic character of the hydrochloride salt, which facilitates dissolution in polar solvents [16]. The protonated amine group carries a positive charge, creating electrostatic interactions with water molecules that promote solubility [16].

In contrast, the free base form exhibits significantly reduced water solubility due to its neutral, molecular nature [15] [16]. The uncharged amine group lacks the ionic interactions that characterize the hydrochloride salt, resulting in preferential solubility in organic solvents rather than aqueous media [16]. This difference in solubility behavior has important implications for analytical methods and formulation considerations [15].

Chemical stability represents another critical distinction between the two forms [14] [15]. The hydrochloride salt demonstrates superior stability in solid state storage, maintaining integrity under standard laboratory conditions [2]. The ionic nature of the salt form provides protection against degradation pathways that might affect the free base [14]. Storage requirements for the hydrochloride salt are less stringent, allowing for routine handling without special atmospheric considerations [2].

The free base form requires more careful handling due to increased reactivity and susceptibility to degradation [15] [16]. Exposure to atmospheric moisture and oxygen can lead to chemical changes that affect the integrity of the compound [14]. Storage under inert atmosphere conditions becomes necessary to maintain the stability of the free base form over extended periods [15].

Comparative Analysis of Protonated versus Free Base Forms

PropertyHydrochloride SaltFree Base
Molecular Weight231.67 g/mol195.21 g/mol
Water SolubilityHigh (>10 mg/mL in water)Lower water solubility
Chemical StabilityMore stable in solid stateLess stable, more reactive
Crystalline FormCrystalline solidMay be oily or crystalline
Melting Point164-164.5°C (reported)Not well characterized
Storage RequirementsStandard laboratory conditionsRequires inert atmosphere
Protonation StateProtonated amine (NH₃⁺)Neutral amine (NH₂)
Ionic CharacterIonic compoundMolecular compound
Pharmaceutical HandlingPreferred for formulationsLess suitable for formulations
Analytical ConsiderationsBetter for quantitative analysisMay require derivatization

The crystalline properties of the two forms also differ substantially [2] [17]. Lophophine hydrochloride forms well-defined crystalline structures with a reported melting point of 164-164.5°C [17]. This crystalline nature facilitates purification through recrystallization techniques and provides a reliable indicator of compound purity [2]. The free base form may exist as either crystalline or oily material, depending on preparation methods and purity levels [15].

Analytical considerations favor the hydrochloride salt form for quantitative determinations [2] [15]. The defined crystalline structure and enhanced stability of the salt form provide more reliable results in analytical procedures [2]. The free base form may require derivatization or special handling techniques to achieve comparable analytical precision [15].

The protonation state difference between the forms affects their chemical reactivity patterns [16]. The protonated amine in the hydrochloride salt is less nucleophilic than the neutral amine of the free base, influencing potential chemical reactions [16]. This difference in reactivity must be considered when designing synthetic procedures or analytical methods involving either form [14] [15].

Lophophine hydrochloride serves as a critical precursor compound in the biosynthesis of tetrahydroisoquinoline alkaloids within Lophophora williamsii [1] [2]. The compound, chemically identified as 3-methoxy-4,5-methylenedioxyphenethylamine hydrochloride, represents a logical intermediate step in the formation of several tetrahydroisoquinolines found naturally in peyote cactus [1] [2].

The biosynthetic formation of lophophine begins with the amino acid l-tyrosine, which undergoes a series of enzymatic transformations [3] [4]. The initial step involves the 3-hydroxylation of l-tyrosine to l-3,4-dihydroxyphenylalanine through the action of cytochrome P450 enzyme LwCYP76AD131 [3] [4]. Subsequently, tyrosine/DOPA decarboxylase enzyme LwTyDC2 catalyzes the decarboxylation of both l-tyrosine to tyramine and l-DOPA to dopamine [3] [4]. These early pathway intermediates establish the phenethylamine backbone essential for lophophine formation.

The conversion of dopamine to lophophine involves specific O-methyltransferase enzymes that exhibit regiospecific activity [3] [4]. The meta-hydroxyl groups of dopamine are methylated by LwOMT1 and LwOMT5, while the formation of the characteristic methylenedioxy bridge occurs through sequential methylation and cyclization reactions [3] [4]. This methylenedioxy structure distinguishes lophophine from other phenethylamine alkaloids and contributes to its unique role as a tetrahydroisoquinoline precursor.

The tetrahydroisoquinoline formation process involves N-methyltransferase enzyme LwNMT1, which demonstrates broad substrate specificity and catalyzes the N-methylation of lophophine and related phenethylamine derivatives [3] [4]. This N-methylation step creates the necessary structural foundation for subsequent cyclization reactions that generate the tetrahydroisoquinoline ring system characteristic of compounds such as anhalinine, pellotine, and anhalonidine [5] [6].

Research findings indicate that lophophine functions as the most logical chemical intermediate for tetrahydroisoquinoline biosynthesis due to its structural compatibility with known enzymatic mechanisms and its presence as a natural component in both peyote and San Pedro cacti [1] [2]. The compound's methoxy and methylenedioxy substitution pattern provides the optimal electronic environment for the oxidative coupling reactions necessary for isoquinoline ring formation.

Enzymatic Mechanisms in Lophophora Species

The enzymatic machinery responsible for lophophine hydrochloride biosynthesis in Lophophora species represents a highly specialized system of enzymes with distinct catalytic properties and substrate specificities [7] [3] [4]. The pathway involves multiple enzyme families including cytochrome P450 monooxygenases, aromatic amino acid decarboxylases, and S-adenosyl-l-methionine-dependent methyltransferases.

The cytochrome P450 enzyme LwCYP76AD131 catalyzes the critical 3-hydroxylation of l-tyrosine to l-DOPA with high substrate specificity [3] [4]. This enzyme exhibits typical P450 characteristics including heme-iron coordination and NADPH dependence. The hydroxylation mechanism involves substrate binding to the enzyme active site, followed by molecular oxygen activation and subsequent hydroxyl group incorporation at the meta-position of the aromatic ring. Kinetic studies demonstrate that this enzyme shows preferential activity toward l-tyrosine compared to other aromatic amino acids.

Tyrosine/DOPA decarboxylase LwTyDC2 represents a pyridoxal phosphate-dependent enzyme that catalyzes the decarboxylation of both l-tyrosine to tyramine and l-DOPA to dopamine [7] [3] [4]. The enzyme mechanism involves Schiff base formation between the substrate amino group and the pyridoxal phosphate cofactor, followed by quinonoid intermediate formation and subsequent decarboxylation. This dual substrate specificity enables the enzyme to process multiple pathway intermediates efficiently.

The O-methyltransferase enzymes LwOMT1 and LwOMT5 demonstrate remarkable regiospecificity in their methylation of dopamine derivatives [3] [4]. These enzymes utilize S-adenosyl-l-methionine as the methyl donor and catalyze the transfer of methyl groups specifically to meta-hydroxyl positions. Molecular modeling studies reveal that active site architecture determines the regioselectivity, with specific amino acid residues positioning substrates for selective methylation. The enzymes exhibit Michaelis-Menten kinetics with distinct substrate preferences.

N-methyltransferase LwNMT1 shows broad substrate tolerance and catalyzes both N-methylation and N,N-dimethylation of phenethylamine derivatives [3] [4]. This enzyme plays a dual role in the biosynthetic network by contributing to both mescaline pathway completion and tetrahydroisoquinoline precursor formation. The enzyme active site accommodates various phenethylamine substrates through flexible binding conformations.

Additional O-methyltransferases LwOMT10 and LwOMT11 target para-hydroxyl groups of phenethylamine substrates, creating alternative metabolic branches [3] [4]. These enzymes demonstrate different kinetic parameters compared to the meta-specific methyltransferases, indicating evolutionary specialization for distinct physiological functions.

Gene expression analysis reveals tissue-specific localization of these biosynthetic enzymes, with highest expression levels detected in the button skin region of peyote cacti [3] [8]. This spatial organization suggests metabolic channeling and compartmentalization of the biosynthetic pathway to optimize alkaloid production efficiency.

Ecological Drivers of Biosynthetic Expression

The biosynthetic expression of lophophine hydrochloride and related alkaloids in Lophophora species is influenced by multiple ecological factors that serve as environmental cues for secondary metabolite production [9] [10] [11]. These ecological drivers operate through complex regulatory mechanisms that modulate gene expression patterns and enzymatic activity levels.

Soil composition emerges as a fundamental driver affecting alkaloid biosynthesis through its influence on mineral availability and root system development [12] [9] [13]. Limestone-rich soils characteristic of peyote habitats provide essential calcium and magnesium ions that serve as cofactors for various biosynthetic enzymes. The alkaline pH conditions in limestone soils also affect nutrient uptake efficiency and may influence the activity of pH-sensitive enzymes involved in alkaloid biosynthesis. Research indicates that soil mineral content directly correlates with alkaloid concentration and composition profiles in wild peyote populations [10] [13].

Elevation represents a significant ecological factor influencing secondary metabolite production through its effects on temperature, atmospheric pressure, and ultraviolet radiation exposure [9] [10]. Higher elevation environments typically induce stress responses that upregulate secondary metabolite biosynthesis as protective mechanisms. Studies demonstrate that peyote populations at elevations ranging from 100 to 1500 meters show variation in alkaloid content, with plants at intermediate elevations often exhibiting optimal alkaloid production [5].

Water availability serves as a critical regulator of metabolic pathway activity in desert-adapted cacti [9] [11]. Drought stress conditions trigger the activation of stress-response genes and increase the expression of enzymes involved in alkaloid biosynthesis. The crassulacean acid metabolism utilized by peyote creates temporal separation between water conservation and metabolic processes, influencing the timing of alkaloid production cycles. Research shows that controlled water stress can enhance alkaloid accumulation in cultivated peyote specimens.

Temperature stress acts as a major ecological driver through its effects on enzyme stability and gene expression patterns [9] [10] [11]. Extreme temperature fluctuations common in desert environments induce heat shock protein responses that can affect the folding and activity of biosynthetic enzymes. Seasonal temperature variations correlate with changes in alkaloid content, with optimal production typically occurring during moderate temperature periods.

Plant age represents perhaps the most significant ecological factor affecting alkaloid accumulation capacity [9] [11] [5]. Mature peyote plants demonstrate substantially higher alkaloid concentrations compared to juvenile specimens, reflecting the cumulative effects of biosynthetic enzyme expression over extended time periods. The slow growth rate characteristic of peyote species allows for gradual alkaloid accumulation, with some specimens exceeding 50 years of age showing maximum alkaloid content.

Light exposure influences biosynthetic expression through its effects on photosynthetic precursor availability and circadian rhythm regulation [9] [14]. The desert light conditions in natural peyote habitats provide high-intensity illumination that drives tyrosine biosynthesis from photosynthetic carbon sources. Seasonal variations in daylight duration affect the expression of circadian clock genes that regulate secondary metabolite production timing.

Biotic stress factors including herbivore pressure and microbial interactions also contribute to alkaloid biosynthetic expression [9] [10]. The production of psychoactive alkaloids serves defensive functions against potential herbivores, creating selective pressure for maintained biosynthetic capacity. Symbiotic relationships with soil microorganisms may influence nutrient availability and root development patterns that affect overall plant metabolism.

These ecological drivers operate synergistically to create complex regulatory networks that optimize alkaloid production in response to environmental conditions. Understanding these relationships provides insights into the evolutionary advantages of alkaloid biosynthesis and informs conservation strategies for wild peyote populations [12] [9].

Human activities including habitat destruction and overharvesting represent emerging ecological pressures that affect natural alkaloid biosynthesis patterns [12]. Climate change impacts including altered precipitation patterns and increased temperature extremes pose additional challenges to the maintenance of optimal conditions for alkaloid production in natural populations.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

231.0662210 g/mol

Monoisotopic Mass

231.0662210 g/mol

Heavy Atom Count

15

UNII

TV33MU87H6

Dates

Last modified: 08-10-2024

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